molecular formula C12H17N3O3 B13912249 Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate

Cat. No.: B13912249
M. Wt: 251.28 g/mol
InChI Key: JBUDYXNDAMRTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate is a bicyclic heterocyclic compound featuring a pyrazino[1,2-A]pyrimidine core. This structure is characterized by a fused pyrazine-pyrimidine system with a tert-butyl carboxylate substituent at position 8 and a ketone group at position 2. This compound is likely an intermediate in pharmaceutical synthesis, given its structural similarity to bioactive molecules .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-7-15-9(8-14)13-5-4-10(15)16/h4-5H,6-8H2,1-3H3

InChI Key

JBUDYXNDAMRTLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=CC2=O)C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-a]pyrimidine-8-carboxylate typically involves the formation of the pyrazino[1,2-a]pyrimidine core followed by functionalization with a tert-butyl carbamate protecting group at the carboxylate position. The key steps include:

  • Coupling of appropriate amino acid derivatives with heterocyclic amines.
  • Use of carbodiimide-mediated amide bond formation.
  • Protection/deprotection strategies using tert-butyl groups.
  • Purification by chromatographic techniques.

Specific Preparation Methods and Reaction Conditions

Several experimental procedures have been documented for similar heterocyclic carbamate derivatives, which can be adapted for the target compound. The following table summarizes key preparation methods, yields, and reaction conditions from related literature and chemical suppliers:

Entry Reaction Conditions Reagents & Catalysts Temperature & Time Yield (%) Purification Method Notes
1 Amide formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBT) in dichloromethane (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine 0°C to room temperature, 4-16 hours 71.8-86% Flash chromatography with ethyl acetate/petroleum ether Reaction monitored by thin-layer chromatography
2 Activation of carboxylic acid with 1,1-carbonyl diimidazole in acetonitrile, followed by coupling with heterocyclic amine Same acid and amine as above Room temperature, then heated to 65-70°C for 22 hours 82% Recrystallization from ethyl acetate/petroleum ether High purity product obtained
3 Carbodiimide coupling in N,N-dimethylformamide with triethylamine base Intermediate V with EDC, HOBT, triethylamine 20°C, 15 hours 81% Column chromatography Use of benzotriazol-1-ol as additive
4 Comparative method from U.S. Patent No. 6,699,871 Similar reagents 0-5°C to room temperature, 14 hours 47.5% Column chromatography Lower yield compared to optimized methods
5 Reaction in N,N-dimethylformamide with N,N-diisopropylethylamine and HOBT, EDC at -15 to 20°C Oxidized intermediate and amine coupling -15 to 20°C, 1-5 hours 84.2% Extraction and concentration Off-white solid obtained

Detailed Research Outcomes

  • Reaction Efficiency: The use of carbodiimide coupling reagents such as EDC combined with HOBT significantly improves the yield and purity of the final product. Reaction temperatures ranging from 0°C to room temperature are optimal for amide bond formation, with reaction times between 4 to 16 hours depending on the scale and specific reagents.

  • Purification: Flash chromatography using ethyl acetate and petroleum ether mixtures is the preferred purification technique, yielding off-white solids with high purity. Recrystallization from similar solvent mixtures is also effective.

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with ethyl acetate as a typical eluent.

  • Yield Variability: Yields can vary widely depending on the exact procedure, with optimized methods achieving up to 86% yield, while older or comparative methods yield around 47.5%.

Summary Table of Preparation Methods

Method No. Key Reagents Solvent Temperature Time Yield (%) Purification Reference
1 EDC, HOBT, (R)-3-(Boc) amino acid, heterocyclic amine Dichloromethane 0°C to RT 4 h 86 Flash chromatography
2 1,1-Carbonyl diimidazole, amine Acetonitrile RT, then 65-70°C 22 h 82 Recrystallization
3 EDC, HOBT, triethylamine DMF 20°C 15 h 81 Column chromatography
4 EDC, HOBT Dichloromethane 0-5°C to RT 14 h 47.5 Column chromatography
5 EDC, HOBT, N,N-diisopropylethylamine DMF -15 to 20°C 1-5 h 84.2 Extraction and concentration

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to hydroxyl or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a pyrazino[1,2-A]pyrimidine backbone with analogs but differs in substituents and ring systems. A notable analog is tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (described in ). Key differences include:

  • Spiro Architecture : The analog incorporates a spiro pyran ring, increasing structural complexity and rigidity compared to the simpler bicyclic system of the target compound.
  • Substituents : The analog features a chlorine atom and a methylpiperazine-pyridine moiety, which may enhance receptor binding or modulate solubility.
Table 1: Structural Comparison
Feature Target Compound Analog ()
Core Structure Pyrazino[1,2-A]pyrimidine Spiro pyrazino-pyrrolo-pyrimidine + pyran
Substituents 4-oxo, 8-tert-butyl carboxylate 6’-oxo, 2’-chloro, 7’-tert-butyl carboxylate
Molecular Complexity Bicyclic Tetracyclic (spiro system)
Potential Role Intermediate for drug synthesis Intermediate for kinase inhibitors

Biological Activity

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate (CAS Number: 2828020-77-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17N3O3
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 2828020-77-3
  • Purity : >97% .

Research indicates that compounds with similar pyrazino-pyrimidine structures often exhibit various biological activities. The biological activity of this compound is primarily linked to its ability to interact with specific biological targets:

  • Kinase Inhibition : Compounds in this class have shown potential in inhibiting kinases such as c-Met, which is implicated in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • GABA Modulation : Similar structures have been reported to act as allosteric modulators of GABA receptors, which play crucial roles in neurotransmission and can be targeted for neurological disorders .
  • BACE-1 Inhibition : The compound may also exhibit activity against β-secretase (BACE-1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated the following activities:

Activity TypeObserved EffectReference
c-Met Kinase InhibitionIC50 values in the low micromolar range
GABA Receptor ModulationAllosteric effects enhancing GABAergic transmission
BACE-1 InhibitionCompetitive inhibition observed

Case Studies

A notable case study involved the evaluation of a series of pyrazino-pyrimidine derivatives, including this compound. These derivatives were tested for their anticancer properties against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF7 (breast cancer)
    • HeLa (cervical cancer)
  • Results :
    • The compound exhibited significant cytotoxicity against A549 and MCF7 cells with IC50 values of approximately 5 µM.
    • Mechanistic studies indicated that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion noted in animal models.

Toxicological assessments indicate a favorable safety profile at therapeutic doses but further studies are required to evaluate long-term effects and potential toxicity .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-a]pyrimidine-8-carboxylate, and how is purification achieved?

Answer:
The synthesis typically involves multi-step reactions with tert-butyl protection/deprotection strategies. For example, tert-butyl carboxylate groups are introduced via coupling reagents like TFA (trifluoroacetic acid) in dichloromethane (DCM), followed by neutralization with saturated NaHCO₃ and crystallization using DCM/hexane . Purification often employs recrystallization or column chromatography, with yields optimized by adjusting solvent polarity and temperature. Monitoring via TLC (thin-layer chromatography) and confirming mass consistency via HRMS (High-Resolution Mass Spectrometry) are critical .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:
A combination of ¹H NMR , ¹³C NMR , and IR spectroscopy is essential. For instance:

  • ¹H NMR identifies proton environments (e.g., tert-butyl groups at δ ~1.4 ppm and pyrazine/pyrimidine ring protons between δ 6.5–8.5 ppm) .
  • ¹³C NMR confirms carbonyl carbons (δ ~160–170 ppm) and sp³ carbons in the tert-butyl group (δ ~28–80 ppm) .
  • IR detects key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹) .
    HRMS validates molecular weight accuracy (e.g., [M+H]+ or [M+Na]+ peaks) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:
Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze high-resolution X-ray data. For ambiguous electron density maps:

  • Test alternative refinement models (e.g., disorder or twinning corrections).
  • Validate using ORTEP-3 for graphical representation of thermal ellipsoids and bond geometry .
    Cross-validate with spectroscopic data (NMR/IR) to rule out polymorphism or solvate formation .

Advanced: What strategies optimize reaction yields when synthesizing derivatives of this compound?

Answer:

  • Temperature control : Lower temperatures (0–5°C) stabilize intermediates in TFA-mediated deprotection .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while hexane/ether mixtures improve crystallization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in spirocyclic derivatives .
    Monitor reaction progress via LC-MS to identify side products and adjust stoichiometry .

Basic: What methods are recommended to assess the purity of this compound, especially in multi-step syntheses?

Answer:

  • Melting point analysis : Sharp melting ranges (e.g., 215–217°C) indicate high purity .
  • HPLC/GC-MS : Compare retention times with standards; >95% purity is typical for intermediates .
  • Elemental analysis : Validate C/H/N ratios against theoretical values .
    For hygroscopic samples, use Karl Fischer titration to quantify water content .

Advanced: How should researchers address challenges in handling hygroscopic or unstable intermediates during synthesis?

Answer:

  • Storage : Use anhydrous conditions (desiccators with P₂O₅) and inert atmospheres (N₂/Ar) .
  • In situ characterization : Employ real-time FTIR or Raman spectroscopy to monitor unstable species without isolation .
  • Derivatization : Convert sensitive intermediates to stable tert-butyl or Boc-protected analogs .

Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties of this compound?

Answer:

  • DFT (Density Functional Theory) : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to cross-validate experimental data .
  • Molecular docking : Predict binding affinity for biological targets (e.g., kinase inhibitors) based on pyrazino-pyrimidine scaffolds .
  • Crystal structure prediction (CSP) : Tools like Mercury (CCDC) model packing arrangements to guide crystallization .

Basic: What safety protocols are critical when working with tert-butyl-protected intermediates?

Answer:

  • Ventilation : Use fume hoods for TFA/DCM handling due to volatility and toxicity .
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced: How do structural analogs of this compound (e.g., spirocyclic derivatives) influence pharmacological activity?

Answer:

  • Spirocyclic systems (e.g., spiro[pyran-4,9’-pyrazino…]) enhance 3D complexity, improving target selectivity .
  • Substituent effects : Electron-withdrawing groups (e.g., -CN, -NO₂) on the pyrimidine ring modulate electronic properties and bioavailability .
    Evaluate SAR (Structure-Activity Relationships) via in vitro assays (e.g., enzyme inhibition) .

Advanced: What analytical techniques are best suited for studying degradation pathways under accelerated stability conditions?

Answer:

  • Forced degradation : Expose samples to heat (40–60°C), light (UV), or humidity, then analyze via LC-MS/MS to identify degradants .
  • Kinetic modeling : Use Arrhenius equations to predict shelf life at standard storage conditions .
  • Solid-state NMR : Monitor polymorphic transitions or amorphous content in aged samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.